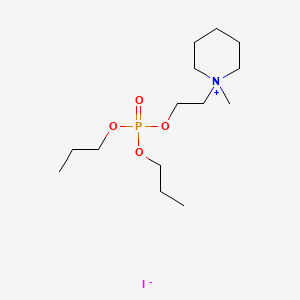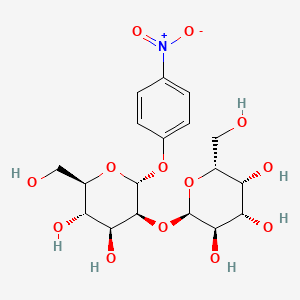![molecular formula C14H14N2S B14449224 N-(4'-Methyl[1,1'-biphenyl]-2-yl)thiourea CAS No. 76839-34-4](/img/structure/B14449224.png)
N-(4'-Methyl[1,1'-biphenyl]-2-yl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4’-Methyl[1,1’-biphenyl]-2-yl)thiourea is an organosulfur compound with the molecular formula C14H14N2S. This compound is part of the thiourea family, which is characterized by the presence of a thiocarbonyl group (C=S) bonded to two nitrogen atoms. Thioureas are known for their diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4’-Methyl[1,1’-biphenyl]-2-yl)thiourea can be synthesized through several methods. One common approach involves the reaction of 4’-methyl[1,1’-biphenyl]-2-amine with thiophosgene (CSCl2) in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate isothiocyanate, which subsequently reacts with the amine to form the desired thiourea compound .
Another method involves the condensation of 4’-methyl[1,1’-biphenyl]-2-amine with carbon disulfide (CS2) in an aqueous medium. This reaction is typically carried out under basic conditions, using a base such as sodium hydroxide (NaOH) to facilitate the formation of the thiourea derivative .
Industrial Production Methods
Industrial production of N-(4’-Methyl[1,1’-biphenyl]-2-yl)thiourea often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The reactions are typically carried out in batch reactors, followed by purification steps such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
N-(4’-Methyl[1,1’-biphenyl]-2-yl)thiourea undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Corresponding amines or alcohols
Substitution: Thiourea derivatives with different substituents
Scientific Research Applications
N-(4’-Methyl[1,1’-biphenyl]-2-yl)thiourea has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4’-Methyl[1,1’-biphenyl]-2-yl)thiourea involves its interaction with molecular targets such as enzymes. The compound can act as an inhibitor by binding to the active site of enzymes, thereby preventing the substrate from accessing the active site. This inhibition can occur through various pathways, including competitive, non-competitive, or uncompetitive inhibition .
Comparison with Similar Compounds
N-(4’-Methyl[1,1’-biphenyl]-2-yl)thiourea can be compared with other thiourea derivatives such as:
Thiourea (SC(NH2)2): The parent compound, which has a simpler structure and is widely used in organic synthesis.
N,N’-Dimethylthiourea: A derivative with two methyl groups attached to the nitrogen atoms, used as a reagent in organic synthesis.
N-Phenylthiourea: A derivative with a phenyl group attached to the nitrogen atom, known for its use as an enzyme inhibitor.
The uniqueness of N-(4’-Methyl[1,1’-biphenyl]-2-yl)thiourea lies in its biphenyl structure, which imparts specific chemical and biological properties that differentiate it from other thiourea derivatives.
Properties
CAS No. |
76839-34-4 |
|---|---|
Molecular Formula |
C14H14N2S |
Molecular Weight |
242.34 g/mol |
IUPAC Name |
[2-(4-methylphenyl)phenyl]thiourea |
InChI |
InChI=1S/C14H14N2S/c1-10-6-8-11(9-7-10)12-4-2-3-5-13(12)16-14(15)17/h2-9H,1H3,(H3,15,16,17) |
InChI Key |
METSRNZUJCVWCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=CC=C2NC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![N-{3-[(2-Ethoxyethyl)(ethyl)amino]phenyl}acetamide](/img/structure/B14449201.png)

silane](/img/structure/B14449210.png)

![1-Chloro-1,1,2,2-tetramethyl-2-[(trimethylsilyl)oxy]disilane](/img/structure/B14449220.png)

